molecular formula C9H16N2O5 B1266785 Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate CAS No. 7150-63-2

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate

Cat. No. B1266785
CAS RN: 7150-63-2
M. Wt: 232.23 g/mol
InChI Key: QJDUESMPRYWWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, cyclization, and reduction processes. For example, the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate involved condensation of ethyl 2-chloroacetate with the hydroxy group of another precursor compound, followed by reduction with hydrogen in the presence of Pd/C at room temperature (Ju Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds shows a significant degree of complexity and variability. For instance, the crystal structure analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate revealed weak hydrogen bonds linking the molecules into a three-dimensional network structure, highlighting the importance of non-covalent interactions in stabilizing these compounds (Yassir Filali Baba et al., 2019).

Chemical Reactions and Properties

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate and similar compounds undergo various chemical reactions, including N-H insertion reactions and transformations into different heterocyclic compounds. These reactions are influenced by the presence of substituents and the reaction conditions, demonstrating the compound's reactivity and potential for generating diverse chemical structures (Alen Albreht et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and solubility, play a crucial role in their application and effectiveness in various scientific fields. For example, the crystal structure and Hirshfeld surface analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate were studied to understand its intermolecular interactions (Yassir Filali Baba et al., 2019).

Scientific Research Applications

Crystal Structure and Molecular Analysis

  • Crystal Structure and Hirshfeld Surface Analysis : Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate has been analyzed for its crystal structure and molecular interactions. Studies reveal the formation of a three-dimensional network structure through weak hydrogen bonds and π–π interactions, contributing to its stability (Yassir Filali Baba et al., 2019).

Antitumor Activity

  • Synthesis and Antitumor Properties : Research has demonstrated the synthesis of ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate derivatives and their distinct inhibition of cancer cell line proliferation, indicating potential antitumor activity (Ju Liu et al., 2018).

Drug Resistance Mitigation

  • Overcoming Drug Resistance in Cancer : This compound, particularly its analogues, has shown promise in mitigating drug resistance in cancer cells. Studies on structure-activity relationships highlight its potential in cancer treatment, especially in cases of multiple drug resistance (S. Das et al., 2009).

Solubility and Thermodynamics

  • Solubility and Solution Thermodynamics : The solubility of this compound in various organic solvents has been extensively studied, providing essential data for its purification and theoretical studies. These studies contribute to understanding its behavior in different solvent environments (Shuo Han et al., 2016).

Synthesis and Chemical Properties

  • Chemoselective Synthesis : Research into the synthetic versatility of ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate has led to the development of chemoselective methodologies, yielding a variety of products. This highlights its potential for diverse chemical applications (Leida M. Pretto et al., 2019).

Additional Research Areas

  • Corrosion Inhibition Studies : This compound has also been studied for its potential use as a corrosion inhibitor, particularly for metals like copper in specific environments (A. Zarrouk et al., 2014).

properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)carbamoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-3-15-7(12)5-10-9(14)11-6-8(13)16-4-2/h3-6H2,1-2H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDUESMPRYWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291017
Record name Diethyl 2,2'-(carbonyldiazanediyl)diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate

CAS RN

7150-63-2
Record name NSC72450
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72450
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,2'-(carbonyldiazanediyl)diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.